

# An In-depth Technical Guide to 2-Benzyloxy-5-chlorophenylboronic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Benzyloxy-5-chlorophenylboronic acid

Cat. No.: B150926

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-benzyloxy-5-chlorophenylboronic acid**, a versatile reagent in modern organic synthesis and medicinal chemistry. Its utility in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

## Core Compound Data

The fundamental physicochemical properties of **2-benzyloxy-5-chlorophenylboronic acid** are summarized below. These data are essential for experimental design, reaction optimization, and safety considerations.

Property	Value	Reference
Molecular Weight	262.5 g/mol	[1][2]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> BClO <sub>3</sub>	[1][2]
CAS Number	612832-83-4	[1][3][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	110 °C	[1]
Purity	95 - 107% (Assay by titration)	[1]
Storage	Room Temperature or -20°C	[1][2]

## Key Applications in Synthesis

**2-Benzyloxy-5-chlorophenylboronic acid** is a key intermediate in various synthetic transformations. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between sp<sup>2</sup>-hybridized carbon atoms. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids.[5][6]

The unique substitution pattern of **2-benzyloxy-5-chlorophenylboronic acid**, featuring a bulky benzyloxy group ortho to the boronic acid and a chloro substituent, offers specific steric and electronic properties that can be exploited in the synthesis of targeted molecules. These include potential anti-cancer agents and other therapeutic compounds.[1]

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of **2-benzyloxy-5-chlorophenylboronic acid** with a generic aryl bromide. This protocol is based on established methodologies for Suzuki couplings and should be adapted and optimized for specific substrates.

## Materials:

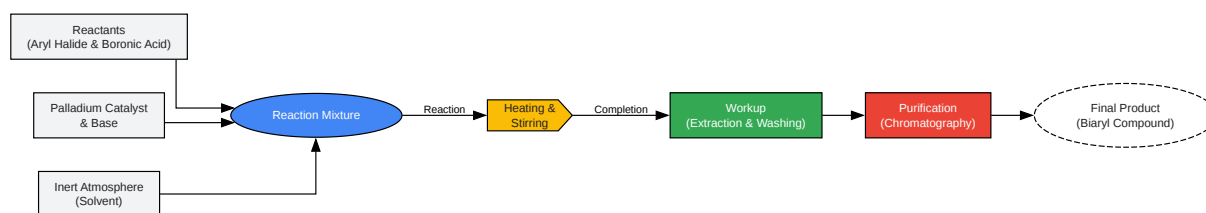
- **2-Benzoyloxy-5-chlorophenylboronic acid**
- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 2-3 equivalents)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
- Inert gas (Argon or Nitrogen)

## Procedure:

- To a dry reaction flask, add **2-benzoyloxy-5-chlorophenylboronic acid** (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 3 mol%), and the base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2 equivalents).
- The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
- Add the degassed, anhydrous solvent via syringe.
- The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

## Reaction Workflow

The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below. This diagram illustrates the key components and steps involved in the synthesis of biaryl compounds using boronic acids.



[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

While specific signaling pathways directly involving **2-benzyloxy-5-chlorophenylboronic acid** are not extensively documented, its utility as a synthetic precursor is evident in medicinal chemistry research. For instance, derivatives of similar benzyloxy-phenyl structures have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.[7] The synthesis of such inhibitors often relies on cross-coupling reactions where boronic acids like the topic of this guide are indispensable.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]
- 3. 2-Benzyloxy-5-chlorophenylboronic Acid | 612832-83-4 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 612832-83-4[(2-(Benzyloxy)-5-chlorophenyl)boronic acid]BLD Pharm [bldpharm.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Benzyloxy-5-chlorophenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150926#2-benzyloxy-5-chlorophenylboronic-acid-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)